Darifenacin Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Darifenacin is an M3 muscarinic receptor blocker used to treat urinary incontinence . It blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate and so it should not be used in people with urinary retention .

Synthesis Analysis

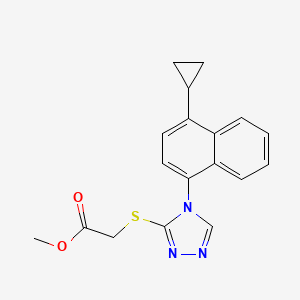

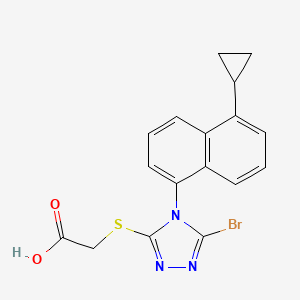

During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed viz., darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, darifenacin ether . The identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide were done using high-performance liquid chromatography (HPLC) analysis . The impurities were identified using liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS n) .Molecular Structure Analysis

The proposed structures of the impurities were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) . The unknown impurities were characterized as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A), 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B), 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) and 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) .Chemical Reactions Analysis

Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The plausible mechanisms for the formation and control of these impurities have also been proposed .Physical And Chemical Properties Analysis

Darifenacin has a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein-bound (98%), primarily to α1-acid glycoprotein .Scientific Research Applications

a. Structural Elucidation and Characterization: Researchers use Darifenacin Impurity to study its chemical structure, identify impurities, and elucidate their formation pathways. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) help confirm the proposed structures .

b. Stability Studies: Darifenacin Impurity is employed in stability studies to assess the drug substance’s robustness under various conditions (e.g., acidic, alkaline, thermal, and photolytic). Understanding its stability profile is crucial for drug formulation and shelf-life determination.

Pharmacological Investigations

Darifenacin Impurity contributes to pharmacological research in several ways:

a. Receptor Binding Studies: Researchers explore the interaction of Darifenacin Impurity with muscarinic receptors (specifically M3 receptors). These studies provide insights into its potential effects on bladder function and overactive bladder treatment .

b. Pharmacokinetics and Metabolism: Darifenacin Impurity aids in understanding the metabolism and pharmacokinetics of darifenacin. Researchers investigate its absorption, distribution, metabolism, and excretion pathways.

Regulatory Compliance

Darifenacin Impurity plays a critical role in regulatory submissions:

a. Validation Studies: The method used to detect and quantify Darifenacin Impurity must comply with regulatory guidelines. Validation studies demonstrate method accuracy, precision, and specificity .

b. Quality Control: Pharmaceutical manufacturers monitor Darifenacin Impurity levels during production to ensure product quality and safety.

Mechanism of Action

Target of Action

Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor . This interaction results in the blocking of M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .

Safety and Hazards

The presence and management of impurities in Darifenacin are crucial for ensuring the medication’s safety and efficacy . Darifenacin’s M3 selectivity could confer advantages in patients who have cardiovascular side effects (tachycardia), impaired cognition, complaints of dizziness, or sleep disturbances .

Future Directions

The pharmacokinetic profile of darifenacin is not affected by food . When given with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of the antidepressant and its major metabolite . Moderate hepatic impairment, but not renal insufficiency, has been shown to increase plasma concentrations of the drug .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Darifenacin Impurity involves the reaction of 2-methoxybenzoic acid with 2-chloro-N,N-diethylacetamide followed by reduction with sodium borohydride.", "Starting Materials": [ "2-methoxybenzoic acid", "2-chloro-N,N-diethylacetamide", "sodium borohydride", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzoic acid in a mixture of methanol and water", "Step 2: Add 2-chloro-N,N-diethylacetamide and acetic acid to the mixture", "Step 3: Heat the mixture at reflux for several hours", "Step 4: Allow the mixture to cool to room temperature and filter the resulting solid", "Step 5: Dissolve the solid in a mixture of methanol and water", "Step 6: Add sodium borohydride to the mixture and stir for several hours", "Step 7: Acidify the mixture with acetic acid", "Step 8: Filter the resulting solid and wash with water", "Step 9: Dry the solid under vacuum to obtain Darifenacin Impurity" ] } | |

CAS RN |

1048979-09-4 |

Product Name |

Darifenacin Impurity |

Molecular Formula |

C28H30N2O2 |

Molecular Weight |

426.55 |

Appearance |

Off-White Solid |

melting_point |

125-127°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; UK-201705 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.